molecular formula C22H25FN2O3 B2816658 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921522-59-0

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2816658
CAS No.: 921522-59-0
M. Wt: 384.451
InChI Key: FXSAFBAYTBUSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins [1] . This tetrahydobenzoxazepine-based compound acts as a BET bromodomain inhibitor by competitively displacing acetylated lysine residues from the binding pockets of proteins such as BRD4, thereby disrupting the recruitment of transcriptional machinery to oncogenic promoters [2] . Its primary research value lies in the investigation of transcriptional regulation in oncology and inflammatory diseases, particularly through the modulation of key target genes like MYC and BCL2 [3] . Researchers utilize this inhibitor to elucidate the pathophysiological roles of BET proteins and to explore potential therapeutic strategies for cancers reliant on dysregulated transcriptional programs, including acute myeloid leukemia and NUT midline carcinoma [4] . The isobutyl and 4-fluorobenzamide substituents on the core scaffold are critical for conferring high affinity and selectivity within the BET family, making this compound a valuable tool for fundamental epigenetic and transcriptional research.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-5-7-16(23)8-6-15)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSAFBAYTBUSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the oxazepine ring and the introduction of the fluorine atom. One common method involves the following steps:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Fluorine Atom: This step often involves the use of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination.

    Attachment of the Benzamide Moiety: This step typically involves an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazepines.

Scientific Research Applications

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

Compound Name Benzamide Substituent Core Structure Key Functional Groups on Oxazepin Ring Biological Activity/Properties Reference
Target Compound 4-Fluoro Benzo[b][1,4]oxazepin 5-Isobutyl, 3,3-dimethyl, 4-oxo Hypothetical kinase/receptor target -
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide 4-Trifluoromethyl Benzo[b][1,4]oxazepin 5-Isobutyl, 3,3-dimethyl, 4-oxo Enhanced lipophilicity (CF3 vs. F)
4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide (4b) 4-Fluoro Phenyl (non-oxazepin core) Hydrazinecarbonyl Synthetic intermediate (no bioactivity reported)
  • Key Observations: The trifluoromethyl analog () exhibits higher lipophilicity compared to the target compound due to the electron-withdrawing CF3 group, which may enhance membrane permeability but reduce aqueous solubility .

Modifications to the Oxazepin Core

Compound Name Core Structure Key Modifications Biological Activity Reference
Target Compound Benzo[b][1,4]oxazepin 5-Isobutyl, 3,3-dimethyl, 4-oxo Hypothetical kinase inhibition -
(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) Benzo[b][1,4]oxazepin 5-Methyl, triazole-carboxamide RIPK1 inhibitor (IC₅₀ < 10 nM)
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzo[b]pyrrolo[1,2-d][1,4]oxazin Pyrrolo fusion, trimethoxybenzamide ER/GPER antagonist
  • The pyrrolo-oxazin fusion in PBX2 () alters the core’s conformational flexibility, impacting receptor binding profiles compared to the non-fused oxazepin core of the target compound .

Conformational and Crystallographic Comparisons

  • 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide (): Exhibits a dihedral angle of 14.1° between aromatic rings due to intramolecular hydrogen bonding (N–H···O). This non-planar conformation contrasts with hypothetical models of the target compound, where the oxazepin core may enforce distinct torsional constraints . Strong intermolecular hydrogen bonds (O–H···O) form infinite ribbons in the crystal lattice, a feature absent in compounds lacking hydroxyl/nitro groups (e.g., the target compound) .

Research Findings and Implications

Substituent Effects: Fluorine at the benzamide 4-position (target compound vs. Isobutyl and dimethyl groups on the oxazepin ring may enhance metabolic stability by shielding reactive sites, a hypothesis supported by analogs like GSK2982772 .

Biological Relevance :

  • The oxazepin core’s rigidity (evidenced by crystallographic studies in related compounds) is critical for maintaining binding pocket complementarity in kinase inhibitors .
  • Lack of ER/GPER activity in the target compound (unlike PBX2) highlights the role of pyrrolo fusion and trimethoxy substitutions in mediating receptor antagonism .

Synthetic Feasibility :

  • Yields for fluorinated benzamides (e.g., 70% for 4b in ) suggest efficient synthetic routes for the target compound, though steric hindrance from isobutyl groups may require optimization .

Biological Activity

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and oxazepines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H27FN2O3C_{23}H_{27}FN_2O_3 with a molecular weight of 398.5 g/mol. The structure includes a fluorine atom attached to a benzene ring and a benzo[b][1,4]oxazepin core, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H27FN2O3
Molecular Weight398.5 g/mol
Key Functional GroupsSulfonamide, Oxazepine

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : The sulfonamide moiety can interact with various enzymes through competitive inhibition.
  • Modulation of Ion Channels : The oxazepine structure may allow for interaction with ion channels, affecting neuronal signaling.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antibacterial Properties : Sulfonamide derivatives are widely recognized for their antibacterial effects. Studies have shown that modifications in the structure can enhance their efficacy against specific bacterial strains.
  • Neuropharmacological Effects : The presence of the oxazepine ring suggests potential applications in treating neurological disorders. Compounds within this class have been studied for their ability to modulate neurotransmitter systems.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antibacterial Activity : A related compound demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the sulfonamide group in mediating this effect.
  • Neuropharmacological Research : Another study explored the effects of oxazepine derivatives on anxiety-related behaviors in animal models. The findings suggested that these compounds could modulate GABAergic transmission.

Safety and Toxicology

While specific toxicity data for this compound is limited, similar compounds have shown:

  • Potential for allergic reactions.
  • Cytotoxic effects at high concentrations.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by introducing the 4-fluorobenzamide moiety. Critical steps include:

  • Core formation : Cyclization using reagents like trifluoroacetic anhydride under controlled temperatures (50–70°C) and inert atmospheres to avoid side reactions .
  • Amide coupling : Reaction of the oxazepine intermediate with 4-fluorobenzoyl chloride, requiring catalysts such as HATU or DCC for efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with NMR and mass spectrometry (MS) for structural validation .
    Challenges : Low yields during cyclization and byproduct formation from incomplete fluorination. Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time can mitigate these issues .

Advanced: How can conflicting bioactivity data in literature for similar oxazepine derivatives be resolved?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

  • Standardized assays : Re-testing the compound under controlled conditions (e.g., consistent cell lines, IC50 protocols) .
  • Structural benchmarking : Comparing activity against analogs with defined substituents (e.g., 4-chloro vs. 4-fluoro benzamide groups) to identify structure-activity relationships (SAR) .
  • Meta-analysis : Cross-referencing datasets from PubChem and peer-reviewed studies to isolate confounding variables like impurity effects .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR confirms the oxazepine ring (δ 4.2–4.5 ppm for CH2O) and fluorobenzamide protons (δ 7.8–8.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ ≈ 429.18 g/mol) and detects fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced: How does the fluorine substituent influence this compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Answer:
Fluorination enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to C-F bond strength, as shown in liver microsome studies .
  • Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with enzymes (e.g., kinases), confirmed via X-ray crystallography of analogs .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Anticancer : NCI-60 cell line panel to assess GI50 values .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .

Advanced: What computational methods can predict SAR for this compound’s derivatives?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Bcl-2) .
  • QSAR modeling : Using descriptors like molar refractivity and Hammett constants to correlate substituents (e.g., isobutyl vs. ethyl groups) with activity .
  • MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

Basic: How can aqueous solubility be improved for in vivo studies?

Answer:

  • Prodrug design : Introducing phosphate esters at the oxazepine oxygen .
  • Formulation : Use of cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance solubility up to 10-fold .
  • Salt formation : Pairing with succinic acid or tromethamine to increase dissolution rates .

Advanced: What strategies address off-target effects observed in kinase inhibition studies?

Answer:

  • Selectivity profiling : KinomeScan screening against 468 kinases to identify promiscuous binding .
  • Fragment-based optimization : Replacing the isobutyl group with polar moieties (e.g., morpholine) to reduce hydrophobic interactions .
  • Covalent modification : Adding acrylamide warheads for irreversible binding to specific cysteine residues .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Solvent : Dissolve in DMSO (10 mM stock) with ≤0.1% H2O to prevent aggregation .

Advanced: How can metabolomics identify toxic metabolites in preclinical development?

Answer:

  • LC-MS/MS : Detect phase I/II metabolites (e.g., glucuronides) in hepatocyte incubations .
  • Reactive intermediate trapping : Use glutathione (GSH) to capture electrophilic metabolites in microsomal assays .
  • CYP inhibition screening : Fluorometric assays to assess CYP3A4/2D6 inhibition, linked to hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.